An In-depth Technical Guide to 4-(4-Bromophenyl)thiazole-2-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(4-Bromophenyl)thiazole-2-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)thiazole-2-carboxylic acid (CAS No. 886366-94-5), a pivotal heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust two-step synthetic pathway from commercially available precursors, and describes the standard analytical techniques for its characterization. Furthermore, this guide explores its significant role as a key intermediate in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This paper is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the thiazole nucleus is of particular importance due to its wide spectrum of biological activities. 4-(4-Bromophenyl)thiazole-2-carboxylic acid is a strategically functionalized derivative that has garnered significant attention as a key intermediate in the synthesis of complex bioactive molecules.[1] Its structure, featuring a reactive carboxylic acid handle and a bromine atom suitable for further cross-coupling reactions, makes it an exceptionally versatile scaffold for library synthesis and structure-activity relationship (SAR) studies. This guide aims to serve as a detailed resource for scientists leveraging this compound in their research endeavors.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key identifiers and properties of 4-(4-Bromophenyl)thiazole-2-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 886366-94-5 | |
| Molecular Formula | C₁₀H₆BrNO₂S | |
| Molecular Weight | 284.13 g/mol | |
| Appearance | Solid | |
| InChI Key | JZGOVEPJNODGBT-UHFFFAOYSA-N | |
| SMILES | O=C(O)C1=NC(C2=CC=C(Br)C=C2)=CS1 |
Synthesis Pathway and Experimental Protocols
The synthesis of 4-(4-Bromophenyl)thiazole-2-carboxylic acid is most effectively achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by the conversion of the resulting 2-amino group to a carboxylic acid functionality.
Caption: Synthetic workflow for 4-(4-Bromophenyl)thiazole-2-carboxylic acid.
Step 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
The initial step involves the reaction of a phenacyl bromide (in this case, p-bromoacetophenone) with thiourea, a classic Hantzsch synthesis to form the 2-aminothiazole ring.[2][3][4]
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-bromoacetophenone (1 equivalent), thiourea (2 equivalents), and a catalytic amount of iodine (0.1 equivalents).
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Solvent Addition: Add absolute ethanol as the solvent.
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Reflux: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water and basify with an ammonium hydroxide solution.
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Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then diethyl ether to remove any unreacted starting material.
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Purification: The crude product can be recrystallized from ethanol to yield pure 2-Amino-4-(4-bromophenyl)thiazole.
Causality: The iodine acts as a catalyst to facilitate the condensation reaction. The basic work-up is necessary to neutralize the hydroiodide salt of the aminothiazole, leading to the precipitation of the free base.
Step 2: Synthesis of 4-(4-Bromophenyl)thiazole-2-carboxylic acid
The conversion of the 2-amino group to a carboxylic acid can be achieved via a Sandmeyer-type reaction. This involves diazotization of the amine, followed by cyanation and subsequent hydrolysis of the nitrile.
Protocol:
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Diazotization: Dissolve 2-Amino-4-(4-bromophenyl)thiazole (1 equivalent) in a mixture of dilute sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
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Cyanation: In a separate flask, prepare a solution of potassium cyanide (1.5 equivalents) and copper(I) sulfate (catalytic amount) in water. Add the cold diazonium salt solution to this cyanide solution slowly, with vigorous stirring. Allow the reaction to warm to room temperature and stir for several hours.
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Hydrolysis: The resulting nitrile intermediate is then subjected to acidic hydrolysis. Add concentrated hydrochloric acid or sulfuric acid to the reaction mixture and reflux until TLC or HPLC analysis indicates the complete conversion of the nitrile to the carboxylic acid.
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Isolation and Purification: Cool the reaction mixture, and the precipitated 4-(4-Bromophenyl)thiazole-2-carboxylic acid can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Causality: The diazotization step is critical and must be performed at low temperatures to prevent the decomposition of the unstable diazonium salt. The copper catalyst facilitates the displacement of the diazonium group with the cyanide nucleophile. The final hydrolysis step is a standard and robust method for converting nitriles to carboxylic acids.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Standard analytical workflow for compound characterization.
Expected Analytical Data:
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¹H NMR (DMSO-d₆): The spectrum is expected to show signals corresponding to the aromatic protons of the bromophenyl ring, likely as two doublets in the range of δ 7.6-8.0 ppm. A singlet for the C5-H of the thiazole ring would be expected around δ 7.5-8.0 ppm.[2] A broad singlet for the carboxylic acid proton will be observed at a downfield chemical shift (>12 ppm).
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¹³C NMR (DMSO-d₆): Characteristic signals for the quaternary carbons of the thiazole ring are expected around δ 150-175 ppm, with the carboxylic acid carbonyl appearing at the lower end of this range. Signals for the bromophenyl ring carbons would also be present.[2]
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FTIR (KBr, cm⁻¹): Key vibrational bands would include a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and characteristic C=C and C=N stretching frequencies for the aromatic and thiazole rings. A C-Br stretching band would be observed in the fingerprint region.[4]
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Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight (284.13 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
Applications in Research and Drug Development
4-(4-Bromophenyl)thiazole-2-carboxylic acid is a valuable building block for the synthesis of a variety of biologically active compounds.
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Antimicrobial and Anticancer Agents: The thiazole scaffold is a common feature in many antimicrobial and anticancer drugs.[2][5] This carboxylic acid derivative serves as a starting point for the synthesis of more complex molecules through amide bond formation or other modifications of the carboxylic acid group. The bromophenyl moiety allows for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of a wide chemical space in SAR studies.
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Enzyme Inhibitors: Derivatives of 4-(4-Bromophenyl)thiazole-2-carboxylic acid have been investigated as inhibitors of various enzymes. For instance, related thiazole-based compounds have shown inhibitory activity against InhA, an essential enzyme in Mycobacterium tuberculosis, making this scaffold promising for the development of new anti-tuberculosis drugs.[6] Additionally, sulfonamide derivatives synthesized from related aminothiazoles have been explored as inhibitors of human carbonic anhydrase isoforms, which are targets for anticancer and antiglaucoma therapies.[7]
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Scaffold for Library Synthesis: Due to its two distinct points of functionalization (the carboxylic acid and the bromine atom), this molecule is an ideal starting material for the creation of compound libraries for high-throughput screening. This allows for the rapid generation of a diverse set of molecules to test against various biological targets.
Conclusion
4-(4-Bromophenyl)thiazole-2-carboxylic acid, with its well-defined synthesis and versatile chemical handles, represents a cornerstone intermediate for medicinal chemists. Its strategic importance is underscored by the prevalence of the thiazole motif in numerous clinically relevant molecules. This guide provides the essential technical information for its synthesis, characterization, and application, empowering researchers to effectively utilize this compound in the quest for novel therapeutics. The logical and robust synthetic protocols, coupled with a clear understanding of its properties and potential, solidify its place as a high-value scaffold in the drug discovery pipeline.
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